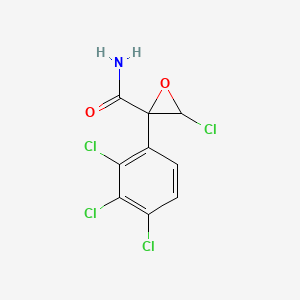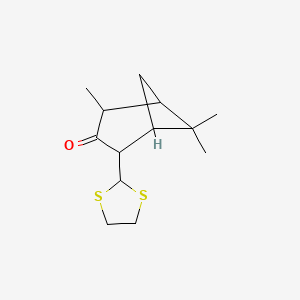
2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one is a heterocyclic organic compound with the molecular formula C13H20OS2 and a molecular weight of 256.427 g/mol . This compound is characterized by its unique bicyclic structure, which includes a dithiolan ring fused to a bicycloheptane core. It is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one typically involves the reaction of a bicycloheptanone derivative with a dithiolane compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol or sulfide structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiolan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially affecting their function. Additionally, the compound’s bicyclic structure may enable it to fit into specific binding sites on enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dithiolan-2-yl)-2,6,6-trimethylbicyclo(3.1.1)heptan-3-one: A closely related compound with similar structural features.
2-(1,3-Dithiolan-2-yl)-4,7,7-trimethylbicyclo(3.1.1)heptan-3-one: Another analog with slight variations in the bicyclic core.
Uniqueness
2-(1,3-Dithiolan-2-yl)-4,6,6-trimethylbicyclo(3.1.1)heptan-3-one is unique due to its specific combination of a dithiolan ring and a bicycloheptane core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60771-15-5 |
|---|---|
Molecular Formula |
C13H20OS2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-yl)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C13H20OS2/c1-7-8-6-9(13(8,2)3)10(11(7)14)12-15-4-5-16-12/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
HMBSIVDUNBKZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C2(C)C)C(C1=O)C3SCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chlorophenyl)-2-phenyl-1-methylpropyl]-amine hydrochloride](/img/structure/B13752733.png)
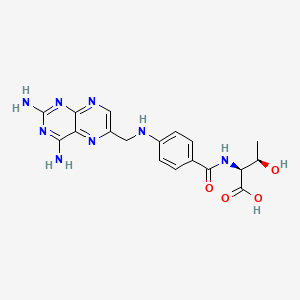
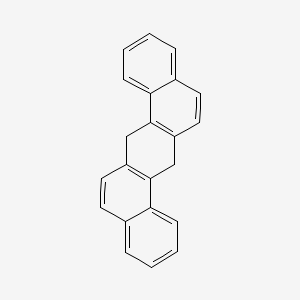
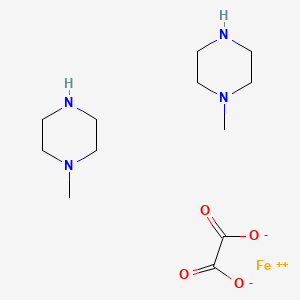
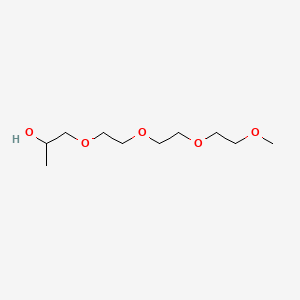
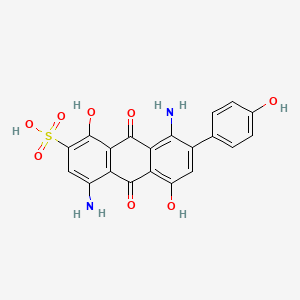
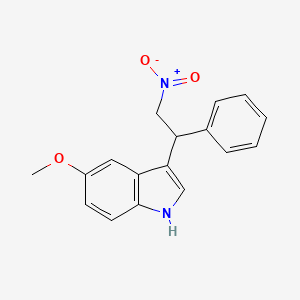
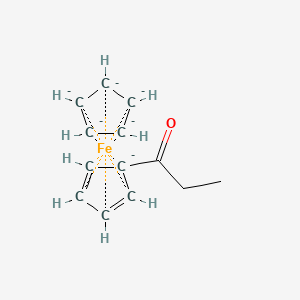
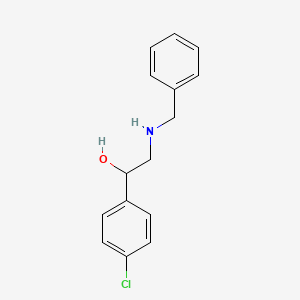
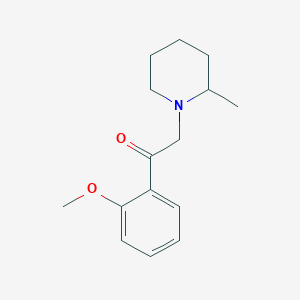
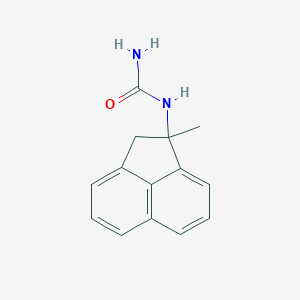
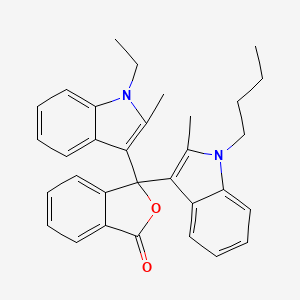
![silver;acetonitrile;2-[bis(3-cyclohexylpyrazolidin-2-id-1-yl)methyl]-5-cyclohexyl-3H-pyrazol-1-ide](/img/structure/B13752808.png)
